REACTION_SMILES
|
[Br:21][CH2:22][CH2:23][Br:24].[C:15](=[O:16])([O-:17])[O-:18].[CH3:1][C:2]1([CH3:14])[O:3][c:4]2[c:5]([cH:9][c:10]([OH:13])[cH:11][cH:12]2)[C:6](=[O:8])[NH:7]1.[K+:19].[K+:20]>>[CH3:1][C:2]1([CH3:14])[O:3][c:4]2[c:5]([cH:9][c:10]([O:13][CH2:23][CH2:22][Br:21])[cH:11][cH:12]2)[C:6](=[O:8])[NH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
BrCCBr
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1(C)NC(=O)c2cc(O)ccc2O1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C)NC(=O)c2cc(OCCBr)ccc2O1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |